1-(2,4-difluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea
説明
1-(2,4-Difluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea is a synthetic urea derivative characterized by a 2,4-difluorophenyl group and a pyridazinone core substituted with a pyridin-3-yl moiety. The compound’s structure integrates a urea linker, a pyridazinone ring (a six-membered lactam with two adjacent nitrogen atoms), and an ethyl bridge connecting the urea and pyridazinone moieties.
特性
IUPAC Name |
1-(2,4-difluorophenyl)-3-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N5O2/c19-13-3-4-16(14(20)10-13)23-18(27)22-8-9-25-17(26)6-5-15(24-25)12-2-1-7-21-11-12/h1-7,10-11H,8-9H2,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTMPXHVKBQVJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-difluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the pyridine ring: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine moiety to the pyridazinone core.
Attachment of the urea group: The final step involves the reaction of the intermediate compound with an isocyanate or carbamoyl chloride to form the urea derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
1-(2,4-difluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to create derivatives with different activities.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as halogenation or alkylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its interaction with specific biological targets.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(2,4-difluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Thiadiazol-Thio-Linked Ureas ()
Compounds 8d–8g in feature a thiadiazol-thio linker instead of the pyridazinone-ethyl group in the target compound. Key differences include:
- Substituent Effects: The thiadiazol-thio moiety in 8d–8g introduces sulfur atoms, which may enhance electron-deficient character and metal-binding capacity compared to the pyridazinone ring.
- Thermal Stability: Melting points for 8d–8g range from 145–160°C, suggesting moderate crystallinity. The target compound’s pyridazinone core (a rigid lactam) may confer higher thermal stability, as seen in pyridazinone-containing analogs like 5f (melting point 165–167°C) .
- Bioactivity: Thiadiazol-thio derivatives in are designed as antifungal agents (e.g., fluconazole analogs), whereas pyridazinone-containing compounds (e.g., 5f in ) are evaluated for antiproliferative activity, indicating divergent therapeutic applications .
Pyridin-3-yl-Substituted Ureas ()
Compound 5f (1-(2,4-difluorophenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea) shares the 2,4-difluorophenyl and pyridin-3-yl groups with the target compound but differs in the linker and additional phenoxy substituents:
- Linker Chemistry: 5f uses a phenoxy-phenyl bridge, which may increase steric bulk and reduce flexibility compared to the ethyl-pyridazinone linker in the target compound.
- Solubility: The trimethoxyphenoxy group in 5f likely improves water solubility due to methoxy’s polarity, whereas the pyridazinone-lactam in the target compound may reduce solubility unless ionized at physiological pH .
Pyridazinone-Containing Compounds ()
- Pharmacokinetics : The ethyl bridge in the target compound may confer better metabolic stability than the propionamide linker in 3 , which could be susceptible to hydrolysis .
生物活性
1-(2,4-difluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea is a compound of interest due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, a study demonstrated that modifications in the urea moiety significantly enhanced cytotoxicity against various cancer cell lines. The presence of the pyridazinone scaffold is believed to contribute to this activity by inducing apoptosis in cancer cells .
Antimicrobial Properties
The compound has also shown antimicrobial activity against a range of pathogens. Studies have reported its efficacy against Gram-positive and Gram-negative bacteria, as well as fungi. The structure-activity relationship suggests that the difluorophenyl group enhances membrane permeability, facilitating better interaction with microbial targets .
Structure-Activity Relationship (SAR)
The biological activity of 1-(2,4-difluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea can be attributed to specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Difluorophenyl Group | Enhances lipophilicity and membrane penetration |
| Pyridazinone Moiety | Induces apoptosis in cancer cells |
| Urea Linkage | Essential for biological activity |
Study on Anticancer Activity
In a recent study, various derivatives of the compound were synthesized and evaluated for their anticancer activity. The results indicated that compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited significantly higher cytotoxicity against A549 (lung cancer) and MCF7 (breast cancer) cell lines compared to the parent compound .
Antimicrobial Efficacy Assessment
Another study assessed the antimicrobial efficacy of this compound against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing that modifications in the side chain could enhance antibacterial properties significantly. For example, a derivative with an additional methyl group on the pyridazine ring displayed an MIC of 0.5 µg/mL against E. coli compared to 2 µg/mL for the parent compound .
Q & A
Q. Q1: What are the recommended synthetic routes for preparing 1-(2,4-difluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea, and how can its purity be optimized?
Methodological Answer: The synthesis of urea derivatives typically involves coupling aromatic amines with isocyanates or carbamoyl chlorides. For this compound:
- Stepwise Substitution : Begin with functionalizing the pyridazine core (6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl) via nucleophilic substitution or palladium-catalyzed cross-coupling to introduce the ethyl linker. Subsequent urea formation can be achieved using 2,4-difluorophenyl isocyanate under anhydrous conditions .
- Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Yield Optimization : Control reaction temperature (0–5°C during urea bond formation) and stoichiometric ratios (1:1.2 for amine:isocyanate) to minimize side products .
Q. Q2: How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- IR Spectroscopy : Validate the urea carbonyl stretch (~1640–1680 cm⁻¹) and pyridazine/pyridine ring vibrations (aromatic C=C stretches at ~1500–1600 cm⁻¹) .
- 1H NMR : Identify key signals:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm error.
Advanced Research Questions
Q. Q3: What strategies can elucidate the structure-activity relationship (SAR) of this compound in biological assays?
Methodological Answer:
- Comparative Analog Synthesis : Synthesize derivatives with modified substituents (e.g., replacing 2,4-difluorophenyl with 4-methoxyphenyl or 3-trifluoromethylphenyl) to assess electronic/steric effects on target binding .
- In Silico Docking : Use molecular docking (AutoDock Vina) to model interactions with putative targets (e.g., kinase domains or GPCRs). Focus on hydrogen bonding between the urea moiety and active-site residues .
- Bioassay Correlation : Test analogs in parallel in vitro assays (e.g., antiproliferative activity in cancer cell lines) to correlate structural changes with potency .
Q. Q4: How should researchers design experiments to evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours. Analyze degradation products via LC-MS to identify hydrolytic cleavage sites (e.g., urea bond or pyridazine ring oxidation) .
- Plasma Stability : Use human plasma spiked with the compound (1 µM). Quench with acetonitrile at intervals (0, 30, 60, 120 min) and quantify parent compound loss via LC-MS/MS .
Q. Q5: What advanced analytical techniques resolve contradictions in reported biological data for urea-based compounds?
Methodological Answer:
- Metabolite Profiling : Use UPLC-QTOF-MS to identify active metabolites that may contribute to off-target effects .
- Target Deconvolution : Apply chemical proteomics (e.g., affinity pull-down with biotinylated analogs) to identify binding proteins in cell lysates .
- Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., MCF-7, HeLa) with strict adherence to ATP-based viability protocols to minimize inter-lab variability .
Q. Q6: How can researchers address challenges in detecting low-abundance impurities during scale-up synthesis?
Methodological Answer:
- HPLC-MS/MS with Ion Mobility : Enhance resolution of trace impurities (e.g., dimeric byproducts or dehalogenated derivatives) using collision-induced dissociation (CID) .
- Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), and oxidants (H₂O₂) to simulate stress conditions and identify degradation pathways .
Data Interpretation and Validation
Q. Q7: What statistical approaches are recommended for analyzing dose-response data in antiproliferative assays?
Methodological Answer:
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ values. Report 95% confidence intervals and R² >0.95 .
- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates. Use ANOVA with Tukey’s post hoc test for multi-group comparisons .
Q. Q8: How can conflicting solubility data be resolved for preclinical formulation development?
Methodological Answer:
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